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Compound Name: 5-Deoxy-D-ribo-hexose

Cat. No.: B15487374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Deoxy-D-ribo-hexose is a deoxy sugar of significant interest in medicinal chemistry and

drug development. Its incorporation into various molecular scaffolds can modulate

pharmacological properties such as metabolic stability, bioavailability, and target-binding

affinity. The absence of the 5-hydroxyl group can lead to altered hydrogen bonding interactions

and conformational preferences compared to its parent hexose, D-ribose. These subtle

structural changes can have profound effects on the biological activity of glycosylated natural

products and synthetic drug candidates.

These application notes provide a detailed protocol for the glycosylation of a 5-Deoxy-D-ribo-
hexose derivative, specifically using 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a glycosyl

donor. This donor can be synthesized from D-ribose via a multi-step procedure involving

deoxygenation and acetylation. The protocol described herein is a representative method that

can be adapted for various glycosyl acceptors.
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The following table summarizes typical yields and stereoselectivities observed in glycosylation

reactions using per-O-acetylated glycosyl donors with different types of alcohol acceptors

under Lewis acid catalysis. While specific data for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is

not extensively published, these values, based on analogous reactions with similar donors,

provide an expected range of outcomes. The stereoselectivity is influenced by the nature of the

acceptor and the reaction conditions.

Glycosyl
Acceptor
(R-OH)

Promoter
(Lewis
Acid)

Solvent
Temperatur
e (°C)

Typical
Yield (%)

Anomeric
Ratio (β:α)

Methanol TMSOTf CH₂Cl₂ 0 to rt 75-85 >10:1

Cyclohexanol BF₃·OEt₂ CH₂Cl₂ -20 to 0 60-75 5:1 to 8:1

1-Octanol SnCl₄ Toluene 0 to rt 70-80 >8:1

Cholesterol TMSOTf CH₂Cl₂ 0 to rt 55-70 >15:1

Methyl 2,3,4-

tri-O-benzyl-

α-D-

glucopyranosi

de (6-OH)

BF₃·OEt₂ CH₂Cl₂ -40 to -20 65-78 4:1 to 7:1

Experimental Protocols
Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-
ribofuranose (Glycosyl Donor)
This protocol is adapted from a practical, high-yielding synthesis from D-ribose. The key steps

involve the deoxygenation of a sulfonyloxy-activated hydroxyl group.

Materials:

D-ribose

Anhydrous Methanol
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2,2-Dimethoxypropane

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Anhydrous Pyridine

Methanesulfonyl chloride (MsCl)

Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Acetic anhydride

4-Dimethylaminopyridine (DMAP)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside:

Dissolve D-ribose (1.0 eq) in anhydrous methanol.

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH·H₂O.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

Neutralize the reaction with triethylamine and concentrate under reduced pressure.

Purify the residue by silica gel chromatography to yield the product.
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Mesylation of the 5-hydroxyl group:

Dissolve the product from the previous step (1.0 eq) in anhydrous pyridine.

Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

Quench the reaction with ice-water and extract with ethyl acetate.

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over MgSO₄, filter, and concentrate to give the mesylated

intermediate.

Reductive Deoxygenation:

Dissolve the mesylated intermediate (1.0 eq) in anhydrous THF.

Carefully add LiAlH₄ (2.0 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and

water.

Filter the resulting suspension through celite and concentrate the filtrate.

Hydrolysis and Acetylation:

Treat the crude product from the deoxygenation step with aqueous acetic acid to remove

the isopropylidene group.

After complete hydrolysis (monitored by TLC), concentrate the solution.

Dissolve the resulting crude 5-deoxy-D-ribofuranose in a mixture of acetic anhydride and

pyridine.

Add a catalytic amount of DMAP and stir at room temperature overnight.
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Quench the reaction with water and extract with ethyl acetate.

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over MgSO₄, filter, and concentrate.

Purify the residue by silica gel chromatography to afford 1,2,3-tri-O-acetyl-5-deoxy-D-

ribofuranose.

Protocol 2: General Glycosylation Procedure using
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol describes a general method for the glycosylation of an alcohol acceptor using the

prepared 5-deoxy-D-ribo-hexose donor under Lewis acid catalysis.

Materials:

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Glycosyl Donor) (1.0 eq)

Glycosyl Acceptor (e.g., Methanol, Cyclohexanol) (1.2-1.5 eq)

Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

Lewis Acid Promoter (e.g., TMSOTf, BF₃·OEt₂) (0.1-1.2 eq)

Molecular Sieves (4 Å, activated)

Triethylamine or Pyridine (for quenching)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:
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Reaction Setup:

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl

donor (1.0 eq), glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves.

Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

Glycosylation Reaction:

Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).

Add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) dropwise.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can

vary from 1 to several hours depending on the reactivity of the acceptor and the promoter

used.

Work-up and Purification:

Upon completion, quench the reaction by adding triethylamine or pyridine.

Allow the mixture to warm to room temperature and filter through a pad of celite, washing

with CH₂Cl₂.

Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., hexane/ethyl acetate gradient) to isolate the desired glycoside.

Characterization:

Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass

spectrometry to confirm its structure and determine the anomeric ratio.

Mandatory Visualizations
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Caption: Experimental workflow for the glycosylation of a 5-Deoxy-D-ribo-hexose derivative.
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Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.

To cite this document: BenchChem. [Application Notes and Protocols: Glycosylation of 5-
Deoxy-D-ribo-hexose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15487374#glycosylation-protocols-for-5-deoxy-d-
ribo-hexose]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15487374?utm_src=pdf-body-img
https://www.benchchem.com/product/b15487374?utm_src=pdf-body
https://www.benchchem.com/product/b15487374?utm_src=pdf-body-img
https://www.benchchem.com/product/b15487374#glycosylation-protocols-for-5-deoxy-d-ribo-hexose
https://www.benchchem.com/product/b15487374#glycosylation-protocols-for-5-deoxy-d-ribo-hexose
https://www.benchchem.com/product/b15487374#glycosylation-protocols-for-5-deoxy-d-ribo-hexose
https://www.benchchem.com/product/b15487374#glycosylation-protocols-for-5-deoxy-d-ribo-hexose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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